tert-Butyl (6-((diethylamino)methyl)-5-hydroxynaphthalen-1-yl)carbamate
Overview
Description
tert-Butyl (6-((diethylamino)methyl)-5-hydroxynaphthalen-1-yl)carbamate is a compound that features a tert-butyl carbamate group attached to a naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6-((diethylamino)methyl)-5-hydroxynaphthalen-1-yl)carbamate typically involves the protection of an amino group using tert-butyl carbamate (Boc) protectionThe reaction conditions often involve the use of solvents such as dichloromethane and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (6-((diethylamino)methyl)-5-hydroxynaphthalen-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyl carbamate group can be substituted under acidic conditions to yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are employed to remove the Boc group.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (6-((diethylamino)methyl)-5-hydroxynaphthalen-1-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable building block in organic synthesis .
Biology and Medicine
In biology and medicine, this compound can be used in the development of pharmaceuticals. Its ability to interact with biological molecules makes it a potential candidate for drug design and discovery .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of tert-Butyl (6-((diethylamino)methyl)-5-hydroxynaphthalen-1-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-aminoethyl)-N-methylcarbamate
- tert-Butyl N-(2-hydroxyethyl)-N-methylcarbamate
Uniqueness
tert-Butyl (6-((diethylamino)methyl)-5-hydroxynaphthalen-1-yl)carbamate is unique due to its naphthalene ring system, which provides additional stability and reactivity compared to other similar compounds. This structural feature allows for more diverse applications in various fields .
Properties
IUPAC Name |
tert-butyl N-[6-(diethylaminomethyl)-5-hydroxynaphthalen-1-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-6-22(7-2)13-14-11-12-15-16(18(14)23)9-8-10-17(15)21-19(24)25-20(3,4)5/h8-12,23H,6-7,13H2,1-5H3,(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJVIXVNRMGGAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C2=C(C=C1)C(=CC=C2)NC(=O)OC(C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101134980 | |
Record name | 1,1-Dimethylethyl N-[6-[(diethylamino)methyl]-5-hydroxy-1-naphthalenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101134980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1630086-22-4 | |
Record name | 1,1-Dimethylethyl N-[6-[(diethylamino)methyl]-5-hydroxy-1-naphthalenyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1630086-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[6-[(diethylamino)methyl]-5-hydroxy-1-naphthalenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101134980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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